N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

ADME Lipophilicity Blood-Brain Barrier

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5) is a benzodioxane-derived secondary amine with molecular formula C₁₁H₁₅NO₂, molecular weight 193.25 g/mol, and PubChem CID 3710308. The compound features an N-ethyl substitution on the aminomethyl group attached at the 6-position of the 2,3-dihydro-1,4-benzodioxin scaffold.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 900640-65-5
Cat. No. B3388963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
CAS900640-65-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCNCC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C11H15NO2/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7,12H,2,5-6,8H2,1H3
InChIKeyBJWLBBRWMXCZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5): Benzodioxane Secondary Amine for Medicinal Chemistry, Ion-Channel Research, and Chemical Biology


N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5) is a benzodioxane-derived secondary amine with molecular formula C₁₁H₁₅NO₂, molecular weight 193.25 g/mol, and PubChem CID 3710308 [1]. The compound features an N-ethyl substitution on the aminomethyl group attached at the 6-position of the 2,3-dihydro-1,4-benzodioxin scaffold . This substitution pattern and secondary amine character distinguish it structurally from primary amine and regioisomeric analogs, imparting differentiated physicochemical properties relevant to CNS drug discovery, ion-channel modulator programs, and fragment-based lead generation [2].

Why N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine Cannot Be Freely Substituted by In-Class Analogs


Despite sharing the empirical formula C₁₁H₁₅NO₂ and benzodioxane core, regioisomeric and N-substituted analogs of N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine exhibit substantial differences in lipophilicity, hydrogen-bonding capacity, steric bulk, and metabolic stability that directly impact their utility in structure-activity relationship (SAR) studies . The 6-yl attachment geometry places the amine at a distinct electronic environment versus the 5-yl or 2-yl positions, altering both calculated XLogP values and experimentally measured LogP . Furthermore, the secondary N-ethylamine character provides a balance of metabolic stability versus primary amines—resisting rapid oxidative deamination while retaining a single H-bond donor for target engagement—a property that cannot be replicated by either the more polar primary amine or the fully substituted tertiary amine variants .

Product-Specific Quantitative Evidence Guide for N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5)


Lipophilicity Differentiation vs. Primary Amine Analog: LogP Shift of ~0.4 Units Drives Distinct ADME Predictions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (as hydrochloride salt, CAS 1052543-02-8) exhibits a measured LogP of 1.4015 . In contrast, the primary amine analog 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine (CAS 17413-10-4, as hydrochloride salt) has a reported LogP of 1.018 [1]. This represents an increase of approximately 0.38 log units, indicating that the N-ethyl substitution on the target compound enhances lipophilicity sufficiently to improve predicted membrane permeability and blood-brain barrier penetration potential while remaining within drug-like chemical space (Lipinski Rule of Five compliant).

ADME Lipophilicity Blood-Brain Barrier Drug Likeness

Regioisomeric Lipophilicity Differentiation: 6-yl vs. 2-yl Substitution Yields a LogP Difference of ~0.6 Units (HCl Salt Comparison)

The 6-yl regioisomer (target compound, CAS 900640-65-5) as its hydrochloride salt (CAS 1052543-02-8) has a measured LogP of 1.4015 . The 2-yl regioisomer N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethanamine hydrochloride (CAS 21398-66-3) has a reported LogP of 2.008 [1]. The 6-yl regioisomer is thus approximately 0.6 LogP units more hydrophilic than the 2-yl variant, a difference that reflects the distinct electronic environment of the aromatic ring position to which the aminomethyl group is attached. This regioisomeric LogP difference is large enough to alter predictions of solubility, permeability, and non-specific protein binding in biological assays .

Regioisomer SAR Lipophilicity Positional Isomer

Secondary Amine Metabolic Stability Advantage vs. Primary Amine: Class-Level Protection Against CYP450-Mediated Deamination

The N-ethyl secondary amine character of N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine confers a well-established metabolic stability advantage over primary amine analogs. In the 1,4-benzodioxane chemical class, conversion of primary amines to secondary amines has been explicitly shown to protect against cytochrome P450-mediated oxidative deamination, a major metabolic clearance pathway . While the target compound has one hydrogen bond donor (vs. two for the primary amine analog 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine) , it retains sufficient H-bond donor capacity for target engagement. The Fsp3 value of 0.4545 for the target compound versus 0.333 for the primary amine analog further indicates greater three-dimensional character and saturation, which is associated with improved clinical success rates in drug discovery.

Metabolic Stability Cytochrome P450 Secondary Amine Deamination

Safety Profile Differentiation: Reduced Corrosive Hazard vs. Primary Amine Analog

The hydrochloride salt of N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 1052543-02-8) carries GHS hazard classifications H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . In contrast, the primary amine analog 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine (CAS 17413-10-4) carries the more severe classifications H314 (skin corrosion) and H318 (serious eye damage) in addition to H302 and H335 . The absence of H314/H318 for the target compound indicates reduced corrosive potential, which translates to less stringent handling requirements and broader compatibility with automated liquid-handling platforms in high-throughput screening environments.

Safety GHS Classification Corrosivity Handling

P2X3 Antagonist Patent Enablement: Target Compound as Key Intermediate in a Novel Heterocyclic Series with High Antagonistic Activity

Patent CN12503468A (filed December 27, 2019, by Wuhan LL Science and Technology Development Co., Ltd.) discloses a heterocyclic compound series that incorporates the 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine scaffold as a key intermediate [1]. The patent explicitly claims that the resulting heterocyclic compounds exhibit high P2X3 antagonistic activity, good selectivity, low toxicity, good metabolic stability, and minimal taste influence—a profile relevant to chronic cough and pain indications [1]. While specific IC₅₀ values are not publicly extracted from the patent abstract, the explicit mention of P2X3 antagonism places N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine within an actively pursued, patent-protected chemical space distinct from generic benzodioxane building blocks.

P2X3 Pain Ion Channel Patent Intermediate

Vendor QC Specification and Purity Benchmarking: ≥98% Purity Assured via ISO-Certified Manufacturing

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5, free base) is commercially available from MolCore at ≥98% purity (NLT 98%), manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The hydrochloride salt (CAS 1052543-02-8) is offered by Fluorochem at ≥95% purity with full SDS documentation , and by AKSci at 95% purity . This multi-vendor availability with documented purity specifications contrasts with several regioisomeric analogs (e.g., 5-yl variant CAS 1156158-02-9) which are less broadly stocked and may require custom synthesis, impacting procurement lead times and batch-to-batch reproducibility.

Quality Control Purity ISO Certification Procurement

Optimal Research and Industrial Application Scenarios for N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 900640-65-5)


P2X3 Antagonist Lead Optimization and Patent-Enabled Medicinal Chemistry

For research groups pursuing P2X3 receptor antagonists as treatments for chronic cough, neuropathic pain, or overactive bladder, N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine serves as a privileged intermediate within patent-protected chemical space [1]. The 6-yl regiospecific attachment geometry and secondary N-ethylamine character place this scaffold directly within the heterocyclic series claimed in CN12503468A, which explicitly discloses high P2X3 antagonistic activity, good selectivity, low toxicity, and favorable metabolic stability [1]. Procurement of the 6-yl regioisomer (rather than 5-yl or 2-yl alternatives) ensures alignment with existing intellectual property precedent and maximally leverages published SAR knowledge for this target class.

CNS-Penetrant Fragment Library Design Leveraging Optimized LogP

With a measured LogP of 1.40 (HCl salt) and a single hydrogen bond donor, N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine occupies an attractive physicochemical window for CNS fragment-based drug discovery . The ~0.4 LogP unit increase over the primary amine analog (LogP 1.018) [2] predicts improved passive membrane permeability and blood-brain barrier penetration while the Fsp3 value of 0.4545 indicates favorable three-dimensionality for fragment elaboration. The reduced hazard profile (no H314/H318) compared to primary amine variants further supports its inclusion in automated fragment screening decks where safety and handling simplicity are operational priorities.

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Comparator Sets

The well-characterized LogP gradient across the three regioisomers—6-yl (LogP 1.40), 5-yl (XLogP 1.4), and 2-yl (LogP 2.008) [3]—makes N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine a valuable anchor point for systematic SAR investigations into the impact of substitution geometry on target binding, cellular potency, and ADME properties. The broad commercial availability of the 6-yl regioisomer from multiple ISO-certified vendors at ≥98% purity ensures batch-to-batch reproducibility essential for rigorous SAR conclusions.

Ion-Channel Modulator Screening in TRPM8 and P2X Purinoceptor Programs

Preliminary studies and patent disclosures suggest that benzodioxane ethanamine derivatives may act as modulators of ion channels including TRPM8 (involved in pain sensation and thermoregulation) and P2X3 purinoceptors [1]. The secondary amine character, moderate lipophilicity, and regiospecific 6-yl attachment of the target compound make it a suitable scaffold for focused ion-channel modulator libraries, where subtle changes in amine substitution and ring attachment position can profoundly alter channel subtype selectivity and functional activity.

Quote Request

Request a Quote for N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.